molecular formula C20H23NO6 B11672833 2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

Katalognummer: B11672833
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: MLSLOQLZFCVPRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate typically involves the esterification of 4-[(3,4-dimethoxybenzoyl)amino]benzoic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

Molekularformel

C20H23NO6

Molekulargewicht

373.4 g/mol

IUPAC-Name

2-ethoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C20H23NO6/c1-4-26-11-12-27-20(23)14-5-8-16(9-6-14)21-19(22)15-7-10-17(24-2)18(13-15)25-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,22)

InChI-Schlüssel

MLSLOQLZFCVPRW-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.